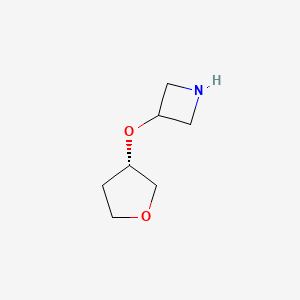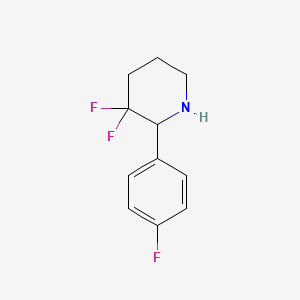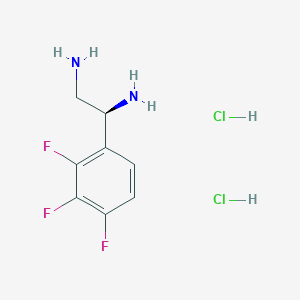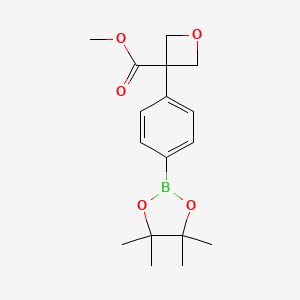![molecular formula C19H23BrO B13037161 (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the bromomethyl group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions to ensure selective bromination.
Final modifications: Additional functional groups can be introduced or modified through various organic reactions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
The compound (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one can undergo various types of chemical reactions, including:
Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: Reduction can be used to modify the cyclopenta[a]phenanthrene core or other functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state or structure of the compound.
科学的研究の応用
The compound (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
(8R,9S,13S,14S)-3-(Chloromethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(8R,9S,13S,14S)-3-(Hydroxymethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one: Similar structure but with a hydroxymethyl group.
Uniqueness
The uniqueness of (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one lies in its specific functional groups and stereochemistry, which can impart unique chemical and biological properties compared to its analogs.
特性
分子式 |
C19H23BrO |
|---|---|
分子量 |
347.3 g/mol |
IUPAC名 |
(8R,9S,13S,14S)-3-(bromomethyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H23BrO/c1-19-9-8-15-14-4-2-12(11-20)10-13(14)3-5-16(15)17(19)6-7-18(19)21/h2,4,10,15-17H,3,5-9,11H2,1H3/t15-,16-,17+,19+/m1/s1 |
InChIキー |
SKMKBBBFCGSWHT-VXNCWWDNSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)CBr |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)



![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
![5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B13037111.png)
![[(E)-5-phenylpent-1-enyl]boronic acid](/img/structure/B13037112.png)
![Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis](/img/structure/B13037128.png)



